molecular formula C15H13ClN2O2S B5641866 2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole

2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole

Cat. No.: B5641866
M. Wt: 320.8 g/mol
InChI Key: DVXRXQNXTPTJQU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenyl group and a methylsulfonyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 1-methylbenzimidazole.

    Reaction Conditions: The 4-chlorobenzyl chloride is reacted with sodium methylsulfonate in the presence of a base such as sodium hydroxide to form 4-chlorobenzyl methyl sulfone.

    Cyclization: The 4-chlorobenzyl methyl sulfone is then reacted with 1-methylbenzimidazole under acidic conditions to form the final product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfone group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperatures to achieve the desired products.

Scientific Research Applications

2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzimidazole ring, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-18-14-5-3-2-4-13(14)17-15(18)21(19,20)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXRXQNXTPTJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324130
Record name 2-[(4-chlorophenyl)methylsulfonyl]-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331851-49-1
Record name 2-[(4-chlorophenyl)methylsulfonyl]-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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